An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorobenzophenone
An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4,5,6-Pentafluorobenzophenone (PFBP), a versatile fluorinated ketone. It details the compound's chemical identity, including its CAS number, and summarizes its key physicochemical properties in a structured format. This document outlines a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, presents crucial safety and handling information, and explores its diverse applications, particularly in pharmaceutical research, materials science, and organic synthesis. The guide is intended to serve as a critical resource for professionals engaged in research and development activities involving fluorinated compounds.
Chemical Identity and Properties
2,3,4,5,6-Pentafluorobenzophenone, also known as (Pentafluorophenyl)phenylmethanone, is an aromatic ketone characterized by a benzoyl group attached to a pentafluorophenyl ring.[1][2] This high degree of fluorination imparts unique electronic properties and chemical stability to the molecule.
Physicochemical Properties
The physical and chemical properties of 2,3,4,5,6-Pentafluorobenzophenone are summarized in the table below. These properties are essential for its handling, application, and integration into various synthetic and analytical procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₅F₅O | [1] |
| Molecular Weight | 272.17 g/mol | [1] |
| Appearance | White or colorless to light yellow powder/lumps | [1] |
| Melting Point | 36-39 °C | [1] |
| Boiling Point | 93 °C at 0.2 mmHg | [1] |
| Solubility | Soluble in Methanol | [1] |
| Density (estimate) | 1.4312 g/cm³ | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
Synthesis of 2,3,4,5,6-Pentafluorobenzophenone
The primary route for the synthesis of 2,3,4,5,6-Pentafluorobenzophenone is the Friedel-Crafts acylation of pentafluorobenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction attaches the benzoyl group to the electron-rich pentafluorobenzene ring.
Reaction Scheme
Caption: Friedel-Crafts acylation synthesis of 2,3,4,5,6-Pentafluorobenzophenone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established methods for Friedel-Crafts acylation. Researchers should adapt it based on laboratory conditions and scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
Materials:
-
Pentafluorobenzene (C₆HF₅)[4]
-
Benzoyl chloride (C₆H₅COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. An exothermic reaction may occur, forming the acylium ion electrophile. Maintain the temperature at 0 °C.
-
Addition of Pentafluorobenzene: After the addition of benzoyl chloride is complete, add a solution of pentafluorobenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Perform this step in a fume hood as HCl gas will be evolved.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2,3,4,5,6-Pentafluorobenzophenone by vacuum distillation or column chromatography on silica gel to obtain the final product.
Applications in Research and Development
The unique properties of 2,3,4,5,6-Pentafluorobenzophenone make it a valuable building block and intermediate in various scientific fields.
Pharmaceutical and Agrochemical Synthesis
The pentafluorophenyl group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. PFBP serves as a key intermediate for introducing this moiety into complex molecules, facilitating the development of novel pharmaceuticals and agrochemicals.[5]
Materials Science
-
High-Performance Polymers: It is utilized in the synthesis of fluorinated polymers, coatings, and dyes. The presence of fluorine atoms enhances thermal stability and chemical resistance in the resulting materials.
-
Organic Electronics: Its strong electron-withdrawing characteristics make it a suitable component in the design of materials for organic electronics and photonics.
-
UV-Absorbing Materials: PFBP finds application in materials designed to absorb UV radiation, protecting sensitive substrates from photodegradation.[6]
Organic Synthesis and Photochemistry
-
Photoinitiator: It is employed as a photoinitiator in UV-curable coatings and inks, enabling rapid polymerization upon exposure to UV light.[1]
-
Fluorescent Probes: The compound is used in the development of fluorescent probes for biological imaging, aiding in the visualization of cellular processes.
Caption: Applications of 2,3,4,5,6-Pentafluorobenzophenone in various fields.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Hazards: May cause skin, eye, and respiratory irritation. Combustion may produce hazardous decomposition products, including carbon oxides and hydrogen fluoride.[7][9]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Move the person to fresh air.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
-
Disclaimer: This guide is intended for informational purposes only. Researchers must consult a comprehensive and verified Safety Data Sheet (SDS) for 2,3,4,5,6-Pentafluorobenzophenone before handling and use, and adhere to all institutional and governmental safety regulations.
References
- 1. 2,3,4,5,6-PENTAFLUOROBENZOPHENONE;CAS:1536-23-8 - Career Henan Chemical Co. [coreychem.com]
- 2. 2,3,4,5,6-Pentafluorobenzophenone | C13H5F5O | CID 73755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,5,6-PENTAFLUOROBENZOPHENONE | 1536-23-8 [chemicalbook.com]
- 4. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
